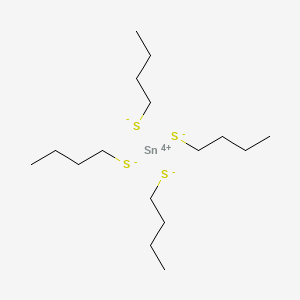
4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with piperidine and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently. The use of automated reactors and advanced purification methods like chromatography can further enhance the production process .
化学反应分析
Types of Reactions
4-piperidin-1-yl-2-pyridin-4-ylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
科学研究应用
4-piperidin-1-yl-2-pyridin-4-ylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinone, which also exhibit significant biological activities.
Pyridine derivatives: These include compounds like pyridoxine and niacin, which are essential in various biochemical processes.
Uniqueness
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties with a quinazoline core makes it a versatile compound for various applications .
属性
分子式 |
C18H18N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-2-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C18H18N4/c1-4-12-22(13-5-1)18-15-6-2-3-7-16(15)20-17(21-18)14-8-10-19-11-9-14/h2-3,6-11H,1,4-5,12-13H2 |
InChI 键 |
ADWTWBGYGXEQOR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


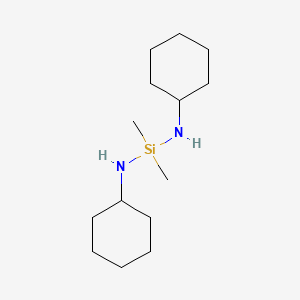


![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
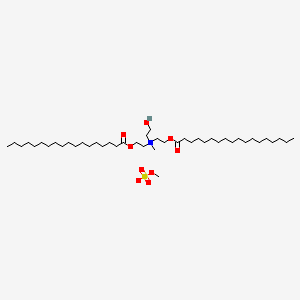

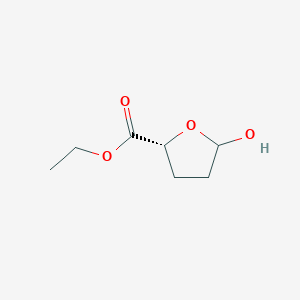
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
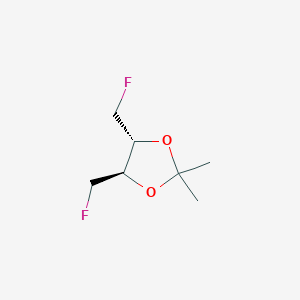
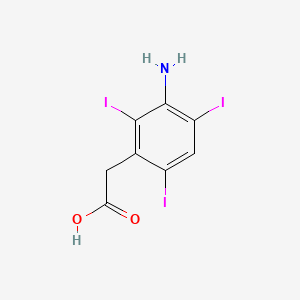
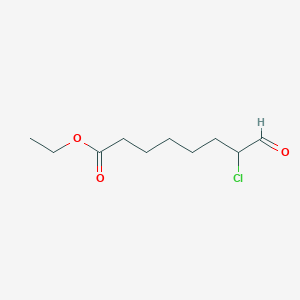
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
